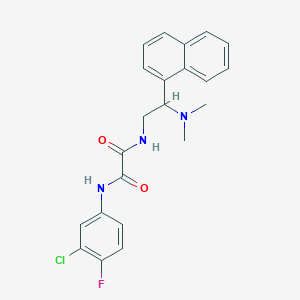
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H21ClFN3O2 and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, identified by its CAS number 1421529-42-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₉ClFN₃O₃, with a molecular weight of 379.8 g/mol. The structure includes a chloro-fluorophenyl group and a dimethylamino-naphthalenyl moiety linked via an oxalamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClFN₃O₃ |
| Molecular Weight | 379.8 g/mol |
| CAS Number | 1421529-42-1 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that oxalamide derivatives can inhibit cancer cell proliferation. For instance, related Schiff base compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa and MCF7 .
- Antimicrobial Properties : The compound's structure implies potential antimicrobial activity. Schiff bases and their metal complexes have shown varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the dimethylamino group enhances its lipophilicity, facilitating cellular uptake and subsequent interaction with target sites.
Case Study 1: Anticancer Activity
In a study focusing on similar oxalamide derivatives, researchers found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various Schiff bases, including those structurally related to this compound. Results indicated that some derivatives displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2/c1-27(2)20(17-9-5-7-14-6-3-4-8-16(14)17)13-25-21(28)22(29)26-15-10-11-19(24)18(23)12-15/h3-12,20H,13H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGNAWLRYISINN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














